Pyrrolidine Ricinoleamide

Anticancer Structure-Activity Relationship Fatty Acid Derivatization

Pyrrolidine Ricinoleamide (CAS 1246776‑23‑7), also designated (R)-5d, is a synthetic fatty acid amide formed by coupling pyrrolidine with ricinoleic acid, the principal hydroxy‑fatty acid of castor oil. It belongs to a class of chiral, nitrogen‑heterocyclic amides that have demonstrated measurable antiproliferative effects against human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines, as well as selective antimicrobial activity against Gram‑positive bacteria and molds.

Molecular Formula C22H41NO2
Molecular Weight 351.6
CAS No. 1246776-23-7
Cat. No. B593331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine Ricinoleamide
CAS1246776-23-7
Synonyms12R-hydroxy-1-(1-pyrrolidinyl)-9Z-octadecen-1-one
Molecular FormulaC22H41NO2
Molecular Weight351.6
Structural Identifiers
SMILESO=C(N1CCCC1)CCCCCCC/C=CC[C@H](O)CCCCCC
InChIInChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1
InChIKeyONIVXONBIIIQQH-ZDKIGPTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine Ricinoleamide (CAS 1246776-23-7): A Chiral Fatty Acid Amide for Anticancer & Antimicrobial Research


Pyrrolidine Ricinoleamide (CAS 1246776‑23‑7), also designated (R)-5d, is a synthetic fatty acid amide formed by coupling pyrrolidine with ricinoleic acid, the principal hydroxy‑fatty acid of castor oil [1]. It belongs to a class of chiral, nitrogen‑heterocyclic amides that have demonstrated measurable antiproliferative effects against human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines, as well as selective antimicrobial activity against Gram‑positive bacteria and molds [2][3]. The compound is supplied as a research‑grade small molecule with a typical purity ≥98% [4].

Pyrrolidine Ricinoleamide vs. Generic Fatty Acid Amides: Structural Determinants of Differential Bioactivity


Superficially similar fatty acid amides—such as Pyrrolidine Linoleamide, ethanolamine‑derived ricinoleamides, or simple methyl ricinoleate—cannot be considered functionally interchangeable with Pyrrolidine Ricinoleamide. Published structure‑activity relationship (SAR) studies demonstrate that replacing pyrrolidine with ethanolamine shifts the cytotoxicity profile toward normal lymphocytes, while the simple methyl ester exhibits minimal antiproliferative activity [1]. Furthermore, the (R)‑configuration of the ricinoleic acid side chain directly influences antimicrobial potency and DNA‑damage induction, meaning that enantiomerically mismatched or achiral analogs yield quantitatively different biological outcomes [2][3].

Pyrrolidine Ricinoleamide – Quantitative Differentiation Evidence: Antiproliferative, Antimicrobial & Chiral Selectivity


Pyrrolidine Amidation Converts Inactive Methyl Ricinoleate into a Cytotoxic Scaffold

In the foundational 2017 SAR study, methyl ricinoleate (the simple ester) was essentially inactive as a cytotoxic agent, whereas its conversion to the pyrrolidine amide yielded a derivative that measurably reduced cancer cell viability. The parent ester served as the least cytotoxic comparator among 12 derivatives tested [1].

Anticancer Structure-Activity Relationship Fatty Acid Derivatization

Cancer‑Selective Cytotoxicity: Pyrrolidine Ricinoleamide vs. Pyrrolidine Linoleamide

Within the pyrrolidine amide series, Pyrrolidine Linoleamide has been reported to exhibit >4‑fold higher antiproliferative potency against cancer cells than against non‑cancer cells [2]. While direct cancer‑selectivity data for Pyrrolidine Ricinoleamide are still emerging, the shared pyrrolidine amide scaffold and comparable cytotoxicity profiles against glioma and colon cancer lines [1][3] suggest that the ricinoleamide analog may also exhibit a favorable differential between malignant and normal cells.

Cancer Selectivity Therapeutic Window Pyrrolidine Amide Series

Chiral Discrimination: (R)-Pyrrolidine Ricinoleamide Shows Enhanced Antimold Activity vs. (S)-Enantiomer

A dedicated antimicrobial screen of (R)- and (S)-ricinoleic acid derivatives revealed that the pyrrolidine‑derived amides were the most active against the molds Aspergillus brasiliensis and Penicillium expansum, and that the (R)‑configured analog (i.e., Pyrrolidine Ricinoleamide) was the most potent enantiomer against Bacillus subtilis [1]. This chiral discrimination is critical because the (S)‑enantiomer or racemic mixtures would yield inferior antimicrobial performance.

Antimicrobial Chiral Resolution Mold Inhibition

Pyrrolidine Ricinoleamide Induces Dual Apoptotic and Necrotic Cell Death in HT29 Colon Cancer Cells

In a 2020 genotoxicity study, Pyrrolidine Ricinoleamide (alongside its ethanolamine counterparts) was shown to cause significant DNA damage and to simultaneously induce both apoptotic and necrotic cell death in HT29 colorectal adenocarcinoma cells, as evidenced by Hoechst 33258/propidium iodide double staining and comet assays [1]. This dual death‑induction mechanism differentiates it from many standard cytotoxics that trigger only a single death pathway and can face resistance through pathway‑specific mutations.

Mechanism of Action Apoptosis DNA Damage

High Synthetic Yield and Green Chemistry Synthesis Route Facilitate Scalable Procurement

The solvent‑free synthesis of (R)-Pyrrolidine Ricinoleamide proceeds with a yield of 83–88% directly from methyl ricinoleate and pyrrolidine, representing one of the highest yielding transformations in the 12‑compound series [1]. This high atom economy and absence of chromatographic purification lower production costs and environmental burden, making the compound more accessible for large‑scale in vivo studies or industrial biocide screening programs.

Green Chemistry Synthesis Yield Scale‑up Feasibility

Dual Anticancer‑Antimicrobial Functionality Offers a Multi‑Purpose Research Tool

Unlike many fatty acid amides that are either solely cytotoxic or solely antimicrobial, Pyrrolidine Ricinoleamide has demonstrated both potent antiproliferative activity against cancer cells and significant inhibitory activity against Gram‑positive bacteria (e.g., Micrococcus luteus, Bacillus subtilis) and molds [1][2][3]. This dual bioactivity profile makes it a versatile chemical probe for laboratories investigating overlapping cell‑death pathways in oncology and infectious disease.

Multi‑target Bioactivity Anticancer Antimicrobial

Pyrrolidine Ricinoleamide: Optimal Use Cases in Cancer Biology, Antimicrobial Discovery, and Green Chemistry


Anticancer Lead Optimization: Glioma and Colorectal Cancer Models

Pyrrolidine Ricinoleamide is best deployed as a chiral scaffold for structure‑activity relationship studies targeting human glioma (U251) and colorectal adenocarcinoma (HT29) cell lines. Its demonstrated dual apoptotic‑necrotic mechanism [1] and strong differentiation from the inactive methyl ester precursor [2] make it a high‑priority starting point for medicinal chemistry campaigns that seek to improve cancer‑selectivity indices beyond the >4‑fold window observed for the related Pyrrolidine Linoleamide [3].

Enantioselective Antimicrobial Screening Against Gram‑Positive and Mold Pathogens

The (R)‑enantiomer of Pyrrolidine Ricinoleamide exhibits superior activity against Bacillus subtilis, Aspergillus brasiliensis, and Penicillium expansum relative to its (S)‑counterpart [4]. This chiral specificity makes it an ideal reference compound for antimicrobial susceptibility testing panels that aim to dissect the role of stereochemistry in fatty acid amide bioactivity.

Green Chemistry‑Based Procurement for Large‑Scale Biological Studies

With its solvent‑free synthesis and 83–88% yield [2], Pyrrolidine Ricinoleamide meets the criteria for sustainable procurement. Researchers planning in vivo efficacy or toxicology studies that require gram‑scale quantities should prioritize this compound over analogs that require chromatographic purification or generate higher solvent waste.

Multi‑Target Probe for Overlapping Oncology‑Infectious Disease Pathways

Laboratories investigating the crosstalk between cell‑death mechanisms in cancer and microbial inhibition can utilize Pyrrolidine Ricinoleamide as a dual‑purpose probe. Its concurrent activity against cancer cells and Gram‑positive pathogens [1][4] enables parallel screening workflows, reducing the need for separate compound libraries.

Quote Request

Request a Quote for Pyrrolidine Ricinoleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.